(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,6R)-6-methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-15-9(14)11-5-3-2-4-10(11,6-7-11)8(12)13/h2-7H2,1H3,(H,12,13)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWQNSUVRKUYRX-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCCC1(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCCC[C@@]1(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of a tandem reaction that allows for the rapid formation of the bicyclic structure under mild, metal-free conditions . This method provides good to excellent yields with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxycarbonyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of (1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid is as an intermediate in the synthesis of bioactive compounds. The bicyclic structure allows for the introduction of various functional groups, making it a versatile building block in drug development.
- Example : Researchers have utilized this compound to synthesize derivatives that exhibit anti-inflammatory and analgesic properties, which are crucial for developing new pain management therapies.
Anticancer Research
Recent studies have indicated that derivatives of this compound may possess anticancer activity. The compound’s ability to interact with specific biological targets has been explored in preclinical models.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
Versatile Intermediate
The unique structure of this compound makes it an attractive intermediate for synthesizing complex organic molecules.
- Applications : It has been used in the synthesis of cyclic peptides and other complex natural products, showcasing its utility in organic synthesis.
Reaction Mechanisms
Research has focused on the reaction mechanisms involving this compound, particularly in cycloaddition reactions and ring-opening processes that lead to the formation of larger molecular frameworks.
- Table 1: Key Reactions Involving this compound
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Cycloaddition | UV light, solvent A | Diels-Alder adducts | |
| Ring-opening | Heat, catalyst B | Open-chain derivatives | |
| Functionalization | Reagents C | Modified bicyclic acids |
Polymer Chemistry
The compound has shown promise in polymer chemistry as a monomer for producing biodegradable polymers due to its bicyclic structure and functional groups.
- Research Findings : Studies indicate that polymers derived from this compound exhibit favorable mechanical properties and biodegradability.
Mechanism of Action
The mechanism of action of (1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Variations
Table 1: Key Structural Differences Among Bicyclo[4.2.0]octane Derivatives
Key Observations:
- Functional Groups : The methoxycarbonyl and carboxylic acid groups in the target compound distinguish it from analogs with lactones (e.g., δ,ε-unsaturated lactones) or azabridges (e.g., 2-azabicyclo derivatives). These groups influence solubility, reactivity, and intermolecular interactions .
- Stereochemistry : Enantiomers like (+)-(1S,6S)-lactone exhibit divergent properties (e.g., odor intensity) compared to their (–)-(1R,6R) counterparts, underscoring the importance of chirality in applications like fragrance design .
Table 2: Property Comparison
Key Observations:
- Applications : Lactones are prioritized in fragrance industries, whereas nitrogen-containing analogs serve niche roles in peptide synthesis or pharmaceuticals .
Biological Activity
(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which contributes to its unique biological properties. Its molecular formula is with a molecular weight of 212.24 g/mol. The structure includes a methoxycarbonyl group and a carboxylic acid functional group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of bicyclic compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary research indicates that it may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Modulation of Inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in various cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
| Mechanism | Description | References |
|---|---|---|
| Cell Cycle Inhibition | Arrests cell cycle at G1/S phase | |
| Apoptosis Induction | Activates caspase pathways | |
| Cytokine Modulation | Decreases TNF-alpha and IL-6 production |
Case Studies
-
Antitumor Efficacy :
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
-
Antimicrobial Testing :
- In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.
-
Inflammatory Response :
- An experiment involving lipopolysaccharide (LPS)-induced macrophages demonstrated that treatment with the compound resulted in decreased levels of IL-1β and TNF-α, suggesting its role in modulating inflammatory responses.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to ensure the stability of (1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid?
- Methodological Answer: Store the compound at 2–8°C in a dry, airtight container to prevent degradation due to moisture or temperature fluctuations. Avoid exposure to light, as bicyclic esters are often sensitive to photolytic cleavage. Stability studies on analogous bicyclo[4.2.0] systems suggest that refrigeration minimizes ester hydrolysis and preserves stereochemical integrity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm stereochemistry and bicyclic framework. DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals in rigid bicyclic systems.
- IR Spectroscopy: Identify ester carbonyl (C=O) stretching (~1740 cm) and carboxylic acid (OH) bands if present.
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to distinguish regioisomers.
Q. What personal protective equipment (PPE) is essential for safe handling in laboratory settings?
- Methodological Answer:
- Respiratory Protection: Use NIOSH-certified P95 respirators for dust control during weighing .
- Skin/Eye Protection: Wear nitrile gloves (tested for chemical resistance) and safety goggles. Full-face shields are recommended for high-risk procedures (e.g., sonication) .
- Lab Attire: Chemical-resistant aprons and closed-toe shoes to prevent accidental exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of the bicyclo[4.2.0]octane core in catalytic reactions?
- Methodological Answer:
- Computational Workflow: Optimize geometry using B3LYP/6-31G(d) to model steric strain and electron density distribution. Compare activation energies for ring-opening reactions (e.g., nucleophilic attack at the ester group) under varying conditions.
- Case Study: DFT studies on analogous bicyclo[3.2.0] systems show that methoxycarbonyl groups increase electrophilicity at adjacent carbons, guiding catalyst selection (e.g., Lewis acids) .
Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer:
- Parameter Screening: Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE). For example, polar aprotic solvents (DMF, DMSO) may improve esterification yields by stabilizing transition states.
- Analytical Validation: Use HPLC with chiral columns to detect enantiomeric impurities that reduce isolated yields. Cross-validate purity via -NMR integration and differential scanning calorimetry (DSC) .
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer:
- Chiral Catalysis: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry during bicyclo ring formation.
- Crystallization: Use solvent mixtures (hexane/ethyl acetate) for selective crystallization of the desired enantiomer. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral GC .
Q. What decomposition pathways occur under thermal or oxidative stress, and how can they be mitigated?
- Methodological Answer:
- Stress Testing: Heat the compound to 80°C under inert (N) and oxidative (O) atmospheres. Analyze degradation products via GC-MS. Bicyclo esters often undergo retro-Diels-Alder reactions or ester hydrolysis under heat.
- Stabilization: Add radical scavengers (e.g., BHT) to suppress oxidative decomposition. Store under argon for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
